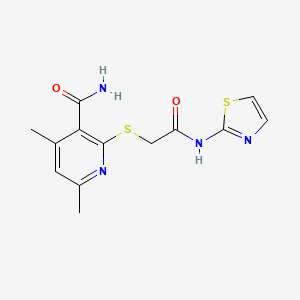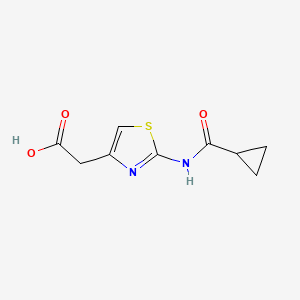
2-(2-Cyclopropaneamido-1,3-thiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2-Cyclopropaneamido-1,3-thiazol-4-yl)acetic acid” is a compound with the CAS Number: 926246-95-9 . Its IUPAC name is {2-[(cyclopropylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid . The compound has a molecular weight of 226.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O3S/c12-7(13)3-6-4-15-9(10-6)11-8(14)5-1-2-5/h4-5H,1-3H2,(H,12,13)(H,10,11,14) . This indicates the presence of a thiazole ring, a cyclopropane ring, and an acetic acid group in the molecule.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of thiazoline-4-carboxylates and cysteine derivatives, incorporating cyclopropyl groups, demonstrates the chemical versatility of thiazole and cyclopropyl-containing compounds. These derivatives have been explored for their potential applications in medicinal chemistry, showcasing the importance of structural modifications to enhance biological activity (Nötzel et al., 2001).
- A study on the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)-pyrrolidine-2,3,5-triones from 2-(1,3-thiazolidin-2-ylidene)acetamides highlights the role of cyclocondensation reactions in creating new heterocyclic assemblies. These compounds have been investigated for their potential applications in developing new pharmaceuticals (Obydennov et al., 2017).
Biological Activity
- Research into thiazolyl-acetic acid derivatives has shown their potential as antimicrobial agents. The synthesis and evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have demonstrated significant antimicrobial activities against various strains of microbes, suggesting their use in medical and pharmaceutical applications (Noolvi et al., 2016).
- The synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a chemical modifier of cephalosporin antibiotics, underscores the importance of such compounds in enhancing the efficacy of existing drugs. The detailed stereochemical structure determination through X-ray crystallography provides insights into the molecular interactions that underpin its biological activity (Kanai et al., 1993).
Advanced Applications
- The development of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives has been explored for their antimicrobial and antifungal activity, highlighting the broad spectrum of biological applications for thiazole-derived compounds. Some derivatives showed activity against Gram-positive bacteria, offering new avenues for antibiotic development (Abd Alhameed et al., 2019).
properties
IUPAC Name |
2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-7(13)3-6-4-15-9(10-6)11-8(14)5-1-2-5/h4-5H,1-3H2,(H,12,13)(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGBIOSXIXCOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)
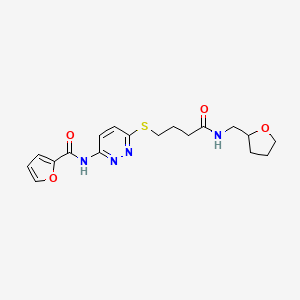
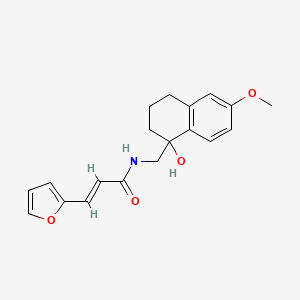
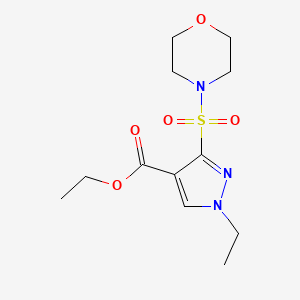
![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)
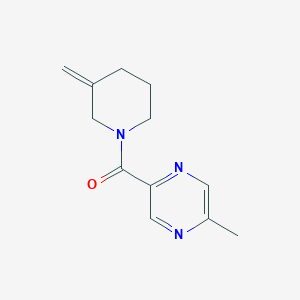
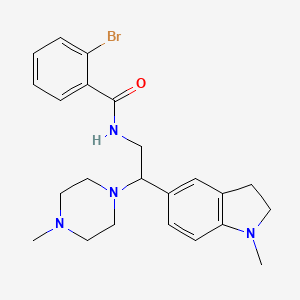
![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)
